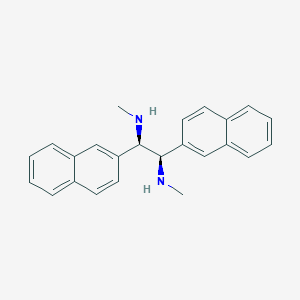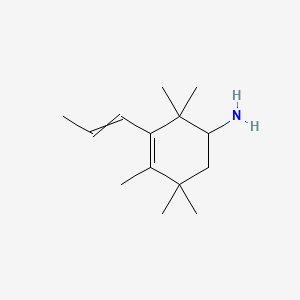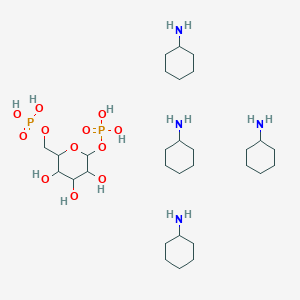![molecular formula C11H15ClN2O B13391108 (1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride CAS No. 744212-71-3](/img/structure/B13391108.png)
(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride
描述
Cytisine hydrochloride is a naturally occurring alkaloid derived from the seeds of the Laburnum anagyroides plant. It has been used for decades as a smoking cessation aid due to its partial agonist activity at nicotinic acetylcholine receptors. This compound has gained attention for its potential to help individuals quit smoking by reducing nicotine cravings and withdrawal symptoms .
准备方法
Synthetic Routes and Reaction Conditions
Cytisine hydrochloride can be synthesized through various methods. One common approach involves the extraction of cytisine from the seeds of Laburnum anagyroides, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate cytisine from the plant material. The isolated cytisine is then reacted with hydrochloric acid to form cytisine hydrochloride .
Industrial Production Methods
In industrial settings, the production of cytisine hydrochloride involves large-scale extraction and purification processes. The seeds of Laburnum anagyroides are harvested and processed to extract cytisine. The extracted cytisine is then subjected to purification steps, including crystallization and filtration, to obtain a high-purity product. The purified cytisine is subsequently converted to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions .
化学反应分析
Types of Reactions
Cytisine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Cytisine hydrochloride can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in the cytisine molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cytisine hydrochloride can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of new cytisine derivatives with modified pharmacological properties .
科学研究应用
Cytisine hydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, cytisine hydrochloride is used as a reagent for organic synthesis. It serves as a starting material for the preparation of various derivatives and analogs, which are valuable for studying structure-activity relationships and developing new therapeutic agents .
Biology
In biological research, cytisine hydrochloride is employed to investigate the mechanisms of nicotinic acetylcholine receptors. It is used in studies aimed at understanding receptor function, ligand binding, and receptor-mediated signaling pathways .
Medicine
Cytisine hydrochloride is primarily known for its use in smoking cessation therapy. Clinical trials have demonstrated its effectiveness in helping individuals quit smoking by reducing nicotine cravings and withdrawal symptoms. It is considered a cost-effective alternative to other smoking cessation aids .
Industry
In the pharmaceutical industry, cytisine hydrochloride is used in the development of new drugs targeting nicotinic acetylcholine receptors. Its unique pharmacological properties make it a valuable tool for drug discovery and development .
作用机制
Cytisine hydrochloride exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype. By binding to these receptors, cytisine hydrochloride mimics the action of nicotine to a lesser extent, thereby reducing nicotine cravings and withdrawal symptoms. This partial agonist activity helps to alleviate the urge to smoke while minimizing the rewarding effects of nicotine .
相似化合物的比较
Cytisine hydrochloride is often compared to other smoking cessation aids, such as varenicline and nicotine replacement therapy. While all three compounds target nicotinic acetylcholine receptors, cytisine hydrochloride is unique in its affordability and accessibility. Unlike varenicline, which is a full agonist, cytisine hydrochloride is a partial agonist, resulting in fewer side effects and a lower risk of addiction .
Similar Compounds
Varenicline: A full agonist at nicotinic acetylcholine receptors used for smoking cessation.
Nicotine Replacement Therapy: Includes products like nicotine patches and gum that provide a controlled dose of nicotine to reduce withdrawal symptoms.
Cytisine hydrochloride stands out due to its natural origin, cost-effectiveness, and favorable safety profile, making it a valuable option for individuals seeking to quit smoking.
属性
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11;/h1-3,8-9,12H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPHEBIGWBCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975875 | |
| Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744212-71-3, 6047-01-4 | |
| Record name | 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744212-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


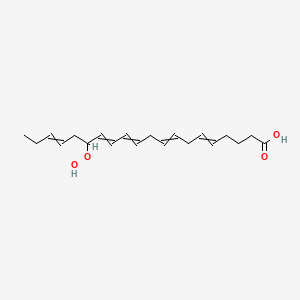



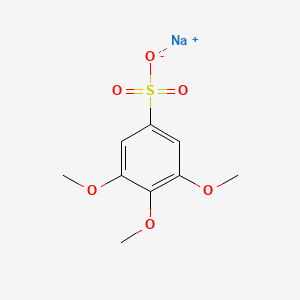
![2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide](/img/structure/B13391052.png)

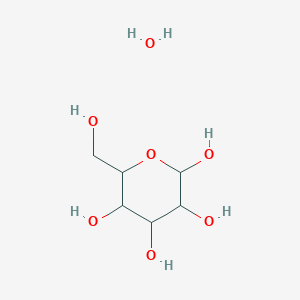
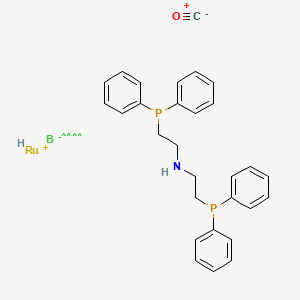

![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
